An In-Depth Technical Guide to WH-4-025: A Salt-Inducible Kinase (SIK) Inhibitor
An In-Depth Technical Guide to WH-4-025: A Salt-Inducible Kinase (SIK) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
WH-4-025 is a small molecule inhibitor targeting the Salt-Inducible Kinase (SIK) family of serine/threonine kinases, which play crucial roles in regulating inflammatory responses and metabolic processes. This technical guide provides a comprehensive overview of WH-4-025, including its mechanism of action, physicochemical properties, and available biological data. Detailed experimental protocols for in vitro kinase inhibition assays and representative in vivo study designs are presented to facilitate further research and development of this compound.
Introduction
Salt-inducible kinases (SIKs), comprising three isoforms (SIK1, SIK2, and SIK3), are members of the AMP-activated protein kinase (AMPK) family. They are key regulators of various physiological processes, and their dysregulation has been implicated in inflammatory diseases, metabolic disorders, and cancer. As such, SIKs have emerged as promising therapeutic targets. WH-4-025 is a compound identified as a SIK inhibitor, with its discovery linked to patent WO2016023014 A2.[1][2] This document aims to consolidate the available technical information on WH-4-025 to serve as a resource for the scientific community.
Physicochemical Properties
A summary of the known physicochemical properties of WH-4-025 is provided in the table below. This information is primarily sourced from chemical supplier databases.
| Property | Value | Reference |
| Molecular Formula | C39H38F3N7O5 | [3] |
| Molecular Weight | 741.76 g/mol | [3] |
| CAS Number | 1876463-35-2 | [2] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥98% | [2] |
| Solubility | DMSO: ≥ 10 mg/mL | [2] |
Mechanism of Action and Signaling Pathway
WH-4-025 functions as an inhibitor of the SIK family of kinases. The SIK signaling pathway is a critical regulator of inflammatory responses, particularly in myeloid cells. Inhibition of SIKs leads to the dephosphorylation and nuclear translocation of transcriptional co-activators such as CRTCs (CREB-regulated transcription coactivators) and class IIa histone deacetylases (HDACs). This, in turn, modulates the expression of key cytokines, leading to a dual mechanism of action: the suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and the induction of the anti-inflammatory cytokine IL-10.[3][4]
Biological Activity
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of WH-4-025 against SIK isoforms. Specific conditions may need to be optimized based on the kinase and detection method used.
Objective: To determine the half-maximal inhibitory concentration (IC50) of WH-4-025 against SIK1, SIK2, and SIK3.
Materials:
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Recombinant human SIK1, SIK2, and SIK3 enzymes
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Kinase substrate (e.g., a generic peptide substrate like AMARA)
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ATP (Adenosine triphosphate)
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WH-4-025
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Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
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ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
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White, opaque 96-well or 384-well plates
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Multichannel pipettes and a plate reader capable of luminescence detection
Procedure:
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Compound Preparation: Prepare a stock solution of WH-4-025 in 100% DMSO. Create a serial dilution series of the compound in kinase assay buffer. The final DMSO concentration in the assay should be ≤1%.
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Kinase Reaction Setup:
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Add 5 µL of the diluted WH-4-025 or vehicle (DMSO) to the wells of the assay plate.
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Add 2.5 µL of a solution containing the SIK enzyme and substrate in kinase assay buffer.
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Pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.
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Initiation of Kinase Reaction:
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Add 2.5 µL of ATP solution in kinase assay buffer to initiate the reaction. The final ATP concentration should be at or near the Km for each SIK isoform.
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Incubate the plate at 30°C for 1 hour.
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Detection:
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Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay.
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Briefly, add 10 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
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Add 20 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
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Measure the luminescence using a plate reader.
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Data Analysis:
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Calculate the percent inhibition for each concentration of WH-4-025 relative to the vehicle control.
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Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
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In Vivo Study Design (Representative Protocol for an Inflammatory Model)
This protocol outlines a general approach for evaluating the in vivo efficacy of WH-4-025 in a lipopolysaccharide (LPS)-induced inflammation mouse model.
Objective: To assess the anti-inflammatory effects of WH-4-025 in vivo.
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
Materials:
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WH-4-025
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Vehicle (e.g., 0.5% methylcellulose in water)
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Lipopolysaccharide (LPS) from E. coli
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Phosphate-buffered saline (PBS)
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ELISA kits for TNF-α and IL-10
Procedure:
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Acclimatization: Acclimatize mice for at least one week before the experiment.
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Dosing:
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Randomly assign mice to treatment groups (e.g., Vehicle + PBS, Vehicle + LPS, WH-4-025 + LPS).
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Administer WH-4-025 or vehicle orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose and time before LPS challenge (e.g., 1 hour prior). A formulation for in vivo use can be prepared by dissolving WH-4-025 in a suitable solvent mixture.[2]
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Induction of Inflammation:
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Administer LPS (e.g., 1 mg/kg) via i.p. injection to induce an inflammatory response. Administer PBS to the control group.
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Sample Collection:
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At a specified time point after LPS administration (e.g., 2 hours for TNF-α, 6 hours for IL-10), collect blood samples via cardiac puncture under anesthesia.
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Process blood to obtain serum and store at -80°C until analysis.
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Cytokine Analysis:
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Measure the concentrations of TNF-α and IL-10 in the serum samples using commercial ELISA kits according to the manufacturer's instructions.
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Data Analysis:
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Compare the cytokine levels between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
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Synthesis
A detailed, step-by-step synthesis protocol for WH-4-025 is not publicly available. However, the patent document WO2016023014 A2 is expected to contain a description of the synthetic route. Researchers should refer to this patent for information on the synthesis of WH-4-025.
Clinical Status
As of the date of this document, there is no publicly available information to suggest that WH-4-025 has entered clinical trials. The development status of this compound remains preclinical.
Conclusion
WH-4-025 is a promising SIK inhibitor with potential therapeutic applications in inflammatory diseases and other conditions where SIK signaling is dysregulated. While detailed biological and pharmacokinetic data are not yet widely published, this guide provides a foundational understanding of the compound and methodologies for its further investigation. The patent WO2016023014 A2 is a key resource for obtaining more in-depth information on the synthesis and biological activity of WH-4-025. Further research is warranted to fully characterize the therapeutic potential of this SIK inhibitor.
References
- 1. The multiple roles of salt-inducible kinases in regulating physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Novel α-Methylchalcone Derivatives, Anti-Cervical Cancer Activity, and Reversal of Drug Resistance in HeLa/DDP Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
